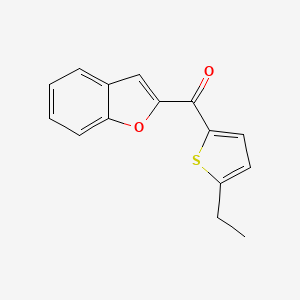![molecular formula C40H47O4P B14901586 [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane: is a complex organic compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound is known for its unique structure, which includes multiple aromatic rings and a phosphane group, making it a valuable component in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process involves the formation of a carbon-phosphorus bond through a cross-coupling reaction, which is a common method for synthesizing phosphine ligands .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form if it has been oxidized.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and reduced phosphine derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Scientific Research Applications
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing the transition states and lowering the activation energy of the reactions. The molecular targets include palladium, platinum, and other transition metals commonly used in catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
What sets [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane apart from similar compounds is its unique combination of multiple aromatic rings and the presence of methoxy groups. This structure provides enhanced stability and reactivity in catalytic processes, making it a preferred choice in various applications .
Properties
Molecular Formula |
C40H47O4P |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H47O4P/c1-41-30-22-28(23-31(26-30)42-2)36-19-13-20-37(29-24-32(43-3)27-33(25-29)44-4)40(36)38-18-11-12-21-39(38)45(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-27,34-35H,5-10,14-17H2,1-4H3 |
InChI Key |
DGLCXAOLKOHKQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


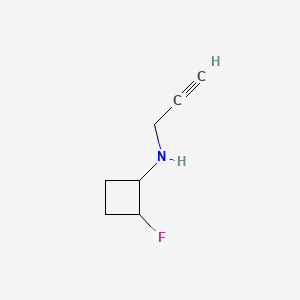
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)

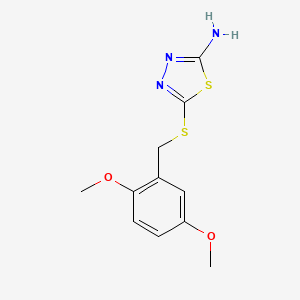
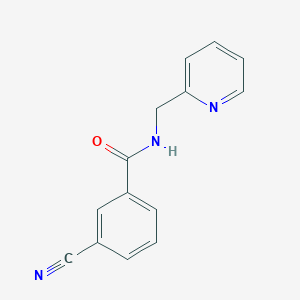

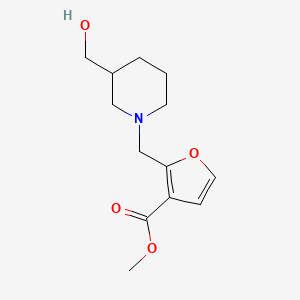
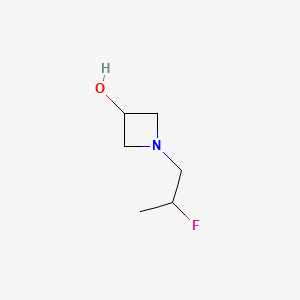
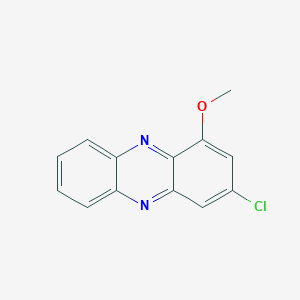

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
